2-chloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide
Overview
Description
2-chloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide is a useful research compound. Its molecular formula is C15H9Cl2IN2O2S and its molecular weight is 479.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.88065 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of compounds, including those related to the chemical structure of interest, have been designed, synthesized, and evaluated for their potential as anticonvulsant agents. These compounds have shown considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. This research emphasizes the importance of the benzothiazole moiety and related structures in the development of new pharmacological agents with potential applications in treating convulsive disorders (Faizi et al., 2017).
Catalytic Preparation of Benzothiazine Derivatives
Iodobenzene-catalyzed cyclization has been used to convert certain precursors into 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This method highlights the reactivity of related benzothiazole derivatives under specific conditions, leading to compounds with potential interest in various chemical synthesis applications (Moroda & Togo, 2008).
Antimicrobial Activity of Pyridine Derivatives
Research involving the synthesis of new pyridine derivatives from 2-amino substituted benzothiazoles and their evaluation for antimicrobial activity demonstrates the potential use of benzothiazole derivatives in developing new antimicrobial agents. These compounds exhibit variable and modest activity against investigated strains of bacteria and fungi, pointing to the chemical structure's relevance in medicinal chemistry and drug development efforts (Patel et al., 2011).
Crystal Structure and Optical Properties
A study on the heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide explores its synthesis, crystal growth, and properties. The research provides insights into the compound's crystal structure, optical, thermal, and biological activities, including its potential application in non-linear optics (NLO). This investigation underscores the significance of benzothiazole derivatives in materials science, particularly for applications requiring specific optical and thermal properties (Prabukanthan et al., 2020).
Properties
IUPAC Name |
2-chloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2IN2O2S/c1-22-12-6-13-11(5-10(12)17)19-15(23-13)20-14(21)8-4-7(18)2-3-9(8)16/h2-6H,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGCSJVXDPLXPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)I)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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